molecular formula C5H9N3 B3029425 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole CAS No. 6573-15-5

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

Cat. No.: B3029425
CAS No.: 6573-15-5
M. Wt: 111.15
InChI Key: ROYYTESGJKJHTH-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole is a heterocyclic compound that features a fused imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of glyoxal with ammonia, which forms the imidazole ring system . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various imidazole derivatives with different functional groups, which can have distinct chemical and biological properties .

Scientific Research Applications

2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the imidazole ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole include:

Uniqueness

This compound is unique due to its fused ring system, which imparts distinct chemical and biological properties compared to other imidazole derivatives.

Properties

IUPAC Name

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-3-8-4-2-7-5(8)6-1/h1-4H2,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYYTESGJKJHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677756
Record name 2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6573-15-5
Record name 2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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